

# Physicochemical characteristics of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide

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## Compound of Interest

**Compound Name:** 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide

**Cat. No.:** B137707

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An In-Depth Technical Guide on the Physicochemical Characteristics of **2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide**

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of **2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide**. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for determining key properties and conceptual diagrams to illustrate relevant workflows and principles.

## Core Physicochemical Properties

**2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide**, also known as 2-(p-Methoxyphenyl)isothiazolidine-1,1-dioxide, is an organic compound belonging to the sultam (cyclic sulfonamide) class.<sup>[1]</sup> Its structure dictates its physical and chemical behavior, which is crucial for applications in medicinal chemistry and materials science. While extensive experimental data for this specific molecule is limited in publicly available literature, key properties can be predicted through computational methods.

### Data Presentation: Summary of Physicochemical Properties

The following table summarizes the available computed data for **2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide**. Experimental determination is required for confirmation and to establish other key parameters.

Property	Value	Source
Molecular Formula	<chem>C10H13NO3S</chem>	PubChem CID: 52614[2]
Molecular Weight	227.28 g/mol	PubChem CID: 52614[2]
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Aqueous Solubility	Data not available	N/A
pKa	Data not available	N/A
LogP (Computed)	1.2	PubChem CID: 52614[2]

## Experimental Protocols

Detailed methodologies for determining the fundamental physicochemical properties of a novel or uncharacterized compound like **2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide** are provided below.

### Melting Point Determination

The melting point is a critical indicator of a compound's purity.[3] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to depress the melting point and broaden the range.[4]

Methodology: Capillary Method using a Mel-Temp Apparatus[5]

- Sample Preparation: Grind a small amount of the dry, solid compound into a fine powder.[4] [5]
- Capillary Loading: Dip the open end of a capillary tube into the powder. Gently tap the sealed end on a hard surface to pack the sample into a column approximately 3 mm high.[4]
- Apparatus Setup: Place the loaded capillary tube into the heating block of the Mel-Temp apparatus. Insert a calibrated thermometer.

- Heating: Begin heating the block. For an unknown compound, a rapid initial determination can find the approximate melting point. For an accurate measurement, heat rapidly to about 10-15°C below the approximate melting point, then slow the heating rate to 1-2°C per minute.[4]
- Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2).[6] The melting point is reported as the range T1-T2.

## Solubility Determination

Solubility provides insight into a molecule's polarity and the types of functional groups present. [7] A systematic approach using a variety of solvents is typically employed.

Methodology: Qualitative Solubility Testing[8][9]

- Water Solubility: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water. Shake vigorously.[8] If the compound dissolves, it is water-soluble. The pH of this aqueous solution can be tested with litmus or pH paper to indicate the presence of acidic or basic functional groups.[9]
- Acid/Base Solubility (for water-insoluble compounds):
  - 5% NaOH Solution: If the compound is insoluble in water, test its solubility in 0.75 mL of 5% aqueous NaOH. Solubility indicates the presence of a sufficiently acidic group (e.g., phenol).[8]
  - 5% NaHCO<sub>3</sub> Solution: Test solubility in 0.75 mL of 5% aqueous NaHCO<sub>3</sub>. Solubility indicates a strongly acidic group (e.g., carboxylic acid).[8][9]
  - 5% HCl Solution: Test solubility in 0.75 mL of 5% aqueous HCl. Solubility indicates the presence of a basic functional group, such as an amine.[8]
- Organic Solvent Miscibility: For liquid compounds, miscibility can be tested by adding 1 mL of the compound to 1 mL of a solvent (e.g., water, hexane) and observing whether one or two layers are formed after shaking.[7]

## pKa Determination

The pKa, or acid dissociation constant, is a quantitative measure of a compound's acidity in a given solvent. Several methods can be used for its determination.

Methodology: Potentiometric Titration[\[10\]](#)

- Sample Preparation: Prepare a solution of the compound with a known concentration (e.g., 0.01 M) in a suitable solvent system. For compounds not soluble in water, aqueous-organic solvent mixtures may be used.[\[11\]](#)
- Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).
- Titration: Add the titrant in small, precise increments, recording the pH after each addition.
- Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the resulting sigmoid titration curve.[\[12\]](#)

## LogP Determination

The octanol-water partition coefficient (P), typically expressed as its logarithm (logP), is a measure of a molecule's lipophilicity.[\[13\]](#) It is a critical parameter in drug development for predicting absorption and distribution.

Methodology: Shake-Flask Method[\[13\]](#)

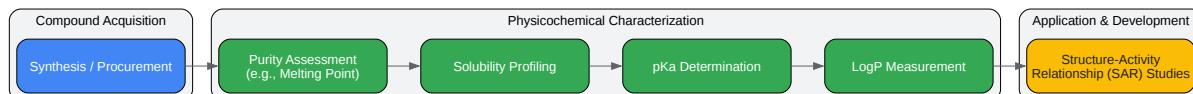
- Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Separately, saturate n-octanol with the buffer solution.[\[14\]](#) Allow the phases to separate.
- Sample Preparation: Dissolve a precisely weighed amount of the compound in one of the phases (or a mixture of both).[\[14\]](#)
- Partitioning: Place a known volume of the n-octanol phase and the aqueous phase into a separatory funnel or vial. Add the compound stock solution. Shake the mixture vigorously for

a set period to allow the compound to partition between the two immiscible layers.

- Phase Separation: Allow the layers to separate completely. This can be aided by centrifugation.
- Concentration Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as HPLC-UV or LC-MS.[14]
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[13]

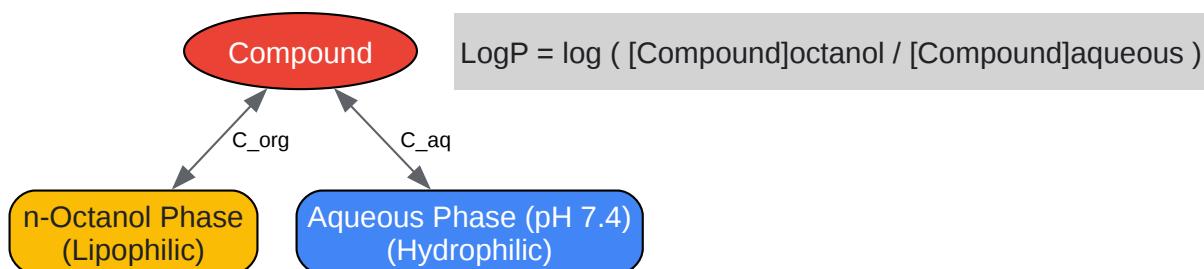
## Visualization of Workflows and Concepts

Diagrams created using Graphviz provide clear visual representations of experimental workflows and key physicochemical concepts relevant to the study of **2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide**.



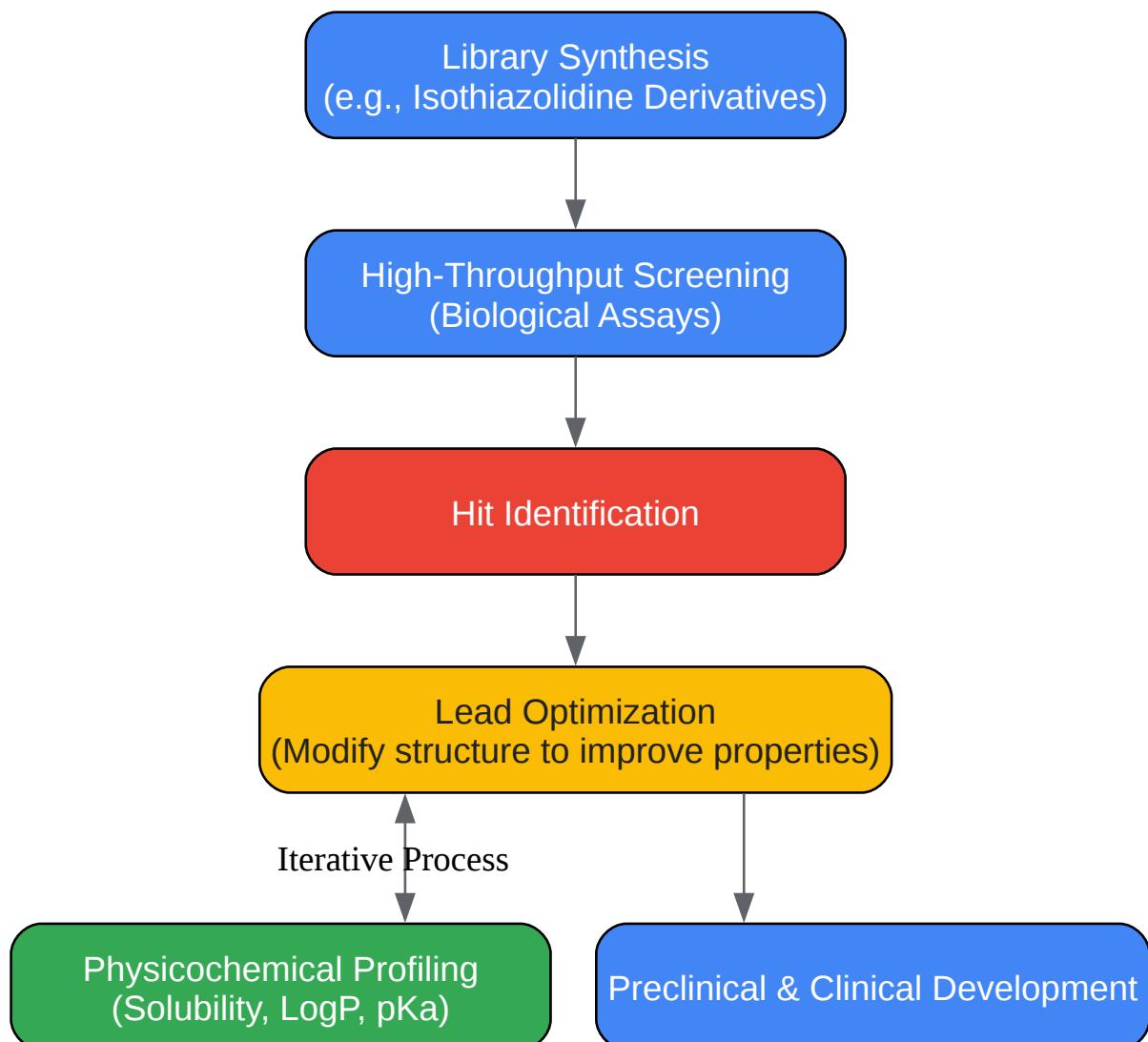
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Caption: General workflow for the physicochemical characterization of a compound.



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Caption: Conceptual diagram of the LogP (octanol-water partition coefficient).



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Caption: Role of physicochemical profiling in a typical drug discovery pipeline.

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